![molecular formula C15H21FN2O2 B11841671 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine CAS No. 887590-00-3](/img/structure/B11841671.png)
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Analyse Des Réactions Chimiques
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and acids (e.g., hydrochloric acid) for deprotection reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the azetidine ring and fluorophenyl group contribute to its reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine can be compared with other similar compounds:
1-Boc-4-[(3-fluorophenyl)amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which affects its chemical properties and reactivity.
3-N-Boc-amino-3-(3-fluorophenyl)-1-propanol: This compound features a propanol group, which influences its solubility and reactivity.
This compound:
Propriétés
Numéro CAS |
887590-00-3 |
|---|---|
Formule moléculaire |
C15H21FN2O2 |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
tert-butyl 3-[(3-fluoroanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
Clé InChI |
KMWIBXYVCKBZLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

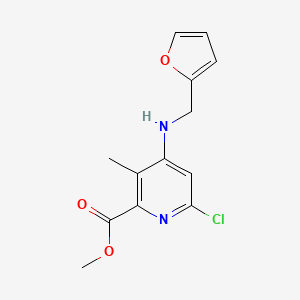
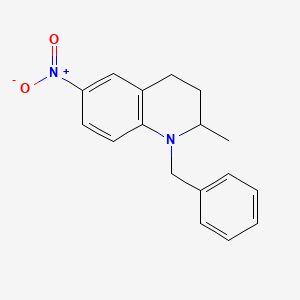
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)
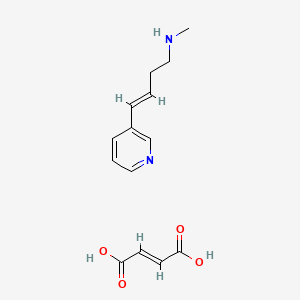
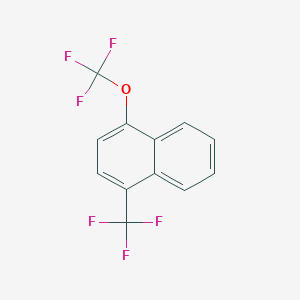


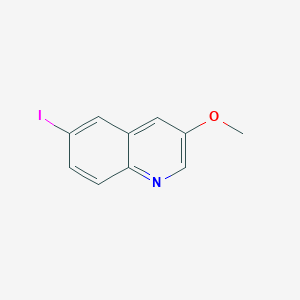
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)
